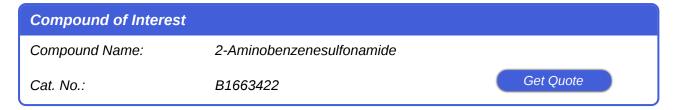


A Technical Guide to the Physical Characteristics of Orthoaminobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of orthoaminobenzenesulfonamide (also known as **2-aminobenzenesulfonamide**). The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physicochemical Properties

Ortho-aminobenzenesulfonamide is a solid organic compound notable for its dual functional groups: an aromatic amine and a sulfonamide group. These groups dictate its chemical reactivity and physical properties, including its melting point, solubility profile, and acid-base characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Ortho-aminobenzenesulfonamide



Property	Value	Source(s)
IUPAC Name	2-Aminobenzenesulfonamide	[1]
Synonyms	o-Aminobenzenesulfonamide, Orthanilamide	[1]
CAS Number	3306-62-5	
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	
Molecular Weight	172.20 g/mol	
Appearance	White to cream or pale brown crystalline powder/solid	[2]
Melting Point	155-157 °C	
Boiling Point	Data not available (likely decomposes)	
pKa (Predicted)	5.11	[3]

Solubility Profile

The solubility of ortho-aminobenzenesulfonamide is influenced by its aromatic ring and its polar amine and sulfonamide groups, which allow for interactions with a range of solvents. It is an amphoteric compound, showing increased solubility in both acidic and basic aqueous solutions due to salt formation.

Table 2: Qualitative Solubility of Ortho-aminobenzenesulfonamide



Solvent	Solubility	Source(s)
Cold Water	Slightly Soluble	[4]
Boiling Water	Soluble	[4]
Ethanol	Slightly Soluble	[4]
Methanol	Slightly Soluble	[4]
Acetone	Soluble	[4]
Diethyl Ether	Slightly Soluble / Almost Insoluble	[4]
Chloroform	Insoluble	[4]
Benzene	Insoluble	[4]
Glycerin	Soluble	[4]
Aqueous HCI	Soluble	[4]
Aqueous NaOH	Soluble	[4]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of orthoaminobenzenesulfonamide.

- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks from the NIST database spectrum include strong bands for the S=O stretching of the sulfonamide group, N-H stretching for both the amine and sulfonamide groups, and C=C stretching from the aromatic ring.[5] The sulfonamide group typically shows asymmetric and symmetric SO₂ stretching vibrations between 1360-1130 cm⁻¹ and an N-S stretching vibration around 914 cm⁻¹.[6][7] The N-H stretching of the primary amine appears as two bands in the 3459-3338 cm⁻¹ region.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which would appear in the aromatic region (typically 6.5-8.0 ppm).[6] The chemical shifts and



coupling patterns would be consistent with a 1,2-disubstituted (ortho) benzene ring. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[6] The sulfonamide proton typically appears at a higher chemical shift (downfield) compared to the amine protons.[6]

- ¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with two quaternary carbons (bonded to the amine and sulfonamide groups) and four protonated carbons.[8] The chemical shifts would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the sulfonamide group.
- UV-Visible (UV-Vis) Spectroscopy: The UV spectrum is characterized by absorption bands due to electronic transitions within the benzene ring, influenced by the amino and sulfonamide substituents. For the related compound p-aminobenzenesulfonamide, a maximum absorption wavelength (λmax) is reported at 257 nm in water.[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below for reproducibility and validation purposes.

Protocol for Melting Point Determination (Thiele Tube Method)

This method uses a specialized apparatus to ensure uniform heating of a sample for an accurate melting point range determination.[9][10]

- Sample Preparation:
 - Place a small amount of dry ortho-aminobenzenesulfonamide powder on a clean, dry watch glass.
 - Take a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount of the sample.
 - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
 The packed sample should be 2-3 mm high.



· Apparatus Setup:

- Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. Position the sample so it is level with the thermometer bulb.[9]
- Fill a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm loop.
- Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from dissolving.[9]

Measurement:

- Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame using a slow, back-and-forth motion. This will create convection currents that heat the oil uniformly.
 [9]
- For an unknown melting point, a rapid determination (heating quickly) can be performed first to find an approximate range.[11]
- For the final measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[9]
- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
- The melting point is reported as the range $T_1 T_2$. For a pure compound, this range should be narrow (0.5-1.0 °C).[9]

Protocol for Systematic Solubility Testing

This protocol provides a systematic workflow to classify the solubility of an organic compound. [12][13]

Initial Water Solubility:



- Place approximately 25 mg of ortho-aminobenzenesulfonamide into a small test tube.
- Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
 [13]
- Observe if the compound dissolves completely. If it is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[14]
- Solubility in Aqueous Base:
 - If the compound is insoluble in water, use a fresh 25 mg sample.
 - Add 0.75 mL of 5% NaOH solution in portions, shaking well. If the compound dissolves, it is likely an acid.
 - To confirm, test its solubility in a weaker base, 5% NaHCO₃ solution. Stronger acids will dissolve in NaHCO₃, while weaker acids (like phenols) will not.[13]
- Solubility in Aqueous Acid:
 - If the compound is insoluble in water and 5% NaOH, use a fresh 25 mg sample.
 - Add 0.75 mL of 5% HCl solution in portions, shaking well. If the compound dissolves, it is an organic base (e.g., an amine).[13]
- Reporting:
 - Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested. For ortho-aminobenzenesulfonamide, solubility is expected in both 5% NaOH (due to the acidic sulfonamide proton) and 5% HCI (due to the basic amino group).

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with a standardized acid or base.[15] [16][17]



Preparation:

- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
- Accurately weigh a sample of ortho-aminobenzenesulfonamide and dissolve it in a suitable solvent (e.g., a water/co-solvent mixture if sparingly soluble) to prepare a solution of known concentration (e.g., 1 mM).[15][16]
- Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
- To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the sample solution.[15]

Titration Procedure:

- Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode into the solution.
- If titrating the acidic proton (sulfonamide), add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
- After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[16]
- Continue the titration well past the equivalence point (the point of rapid pH change).

Data Analysis:

- Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).[16]

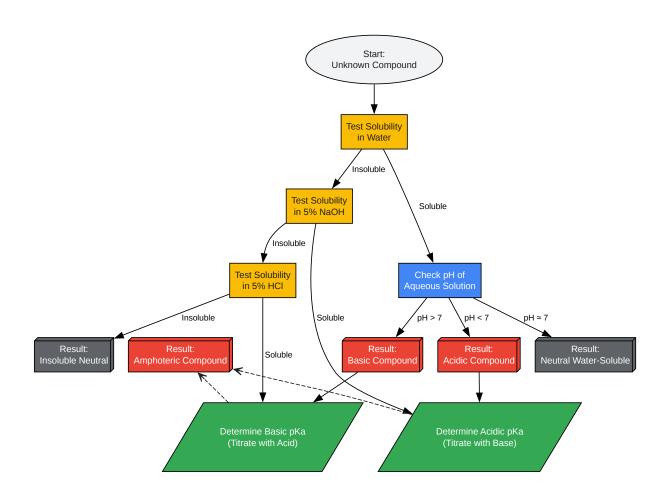


 Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.[15]

Mandatory Visualizations Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing an unknown organic compound, such as ortho-aminobenzenesulfonamide, by determining its solubility profile and pKa.





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Caption: Logical workflow for solubility and pKa characterization.



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